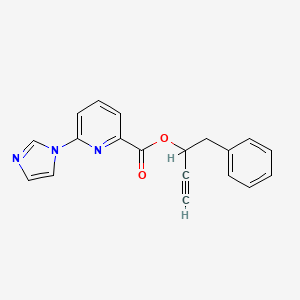
3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline, also known as Compound A, is a small molecule inhibitor that has shown potential in the treatment of various diseases.
作用機序
3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline A exerts its effects through the inhibition of specific enzymes and signaling pathways. In cancer research, 3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline A inhibits the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival. In inflammation research, 3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline A inhibits the activity of the transcription factor NF-κB, which is involved in the regulation of inflammatory cytokine production. In infectious disease research, 3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline A inhibits the activity of viral proteins involved in the replication of viruses.
Biochemical and Physiological Effects:
3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline A has been shown to have various biochemical and physiological effects. In cancer research, 3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline A induces apoptosis (programmed cell death) and inhibits cell proliferation. In inflammation research, 3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline A reduces the production of inflammatory cytokines and inhibits the recruitment of immune cells to sites of inflammation. In infectious disease research, 3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline A inhibits the replication of viruses and reduces the viral load.
実験室実験の利点と制限
3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline A has several advantages for lab experiments such as its high potency and specificity for its target enzymes and signaling pathways. However, 3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline A also has limitations such as its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on 3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline A. One direction is the development of more potent and selective inhibitors of the target enzymes and signaling pathways. Another direction is the investigation of the potential of 3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline A in combination with other drugs for the treatment of diseases. Additionally, the development of more efficient synthesis methods for 3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline A could also be explored.
合成法
3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline A can be synthesized through a multi-step process involving the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl chloride with 1H-imidazole-4-carboxaldehyde, followed by the reaction of the resulting intermediate with N,N-dimethylpiperidin-4-amine and sulfuryl chloride. The final product is obtained after purification through column chromatography.
科学的研究の応用
3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline A has been studied for its potential in the treatment of various diseases such as cancer, inflammation, and infectious diseases. In cancer research, 3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline A has been shown to inhibit the growth of tumor cells by targeting specific signaling pathways. In inflammation research, 3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline A has been shown to reduce the production of inflammatory cytokines. In infectious disease research, 3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline A has been shown to inhibit the replication of viruses such as hepatitis B and C viruses.
特性
IUPAC Name |
3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-18(2)15-4-3-5-16(12-15)23(21,22)20-9-6-14(7-10-20)19-11-8-17-13-19/h3-5,8,11-14H,6-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDJESYNAUDHFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]pyrimidin-4-amine](/img/structure/B7631274.png)

![6-(2-methylimidazol-1-yl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrazin-2-amine](/img/structure/B7631299.png)
![N-[2-(4-ethylpiperazin-1-yl)propyl]-2-propan-2-yl-1H-imidazole-5-sulfonamide](/img/structure/B7631311.png)
![1-(3-cyanophenyl)-N-[1-(3-methylpiperidin-1-yl)propan-2-yl]methanesulfonamide](/img/structure/B7631316.png)
![N-[(2-imidazol-1-ylphenyl)methyl]-6-(2-methylimidazol-1-yl)pyrazin-2-amine](/img/structure/B7631320.png)
![N-[5-(4-phenyl-1,2,4-triazol-3-yl)pyridin-2-yl]pyridine-4-carboxamide](/img/structure/B7631335.png)
![4-N-[(2-imidazol-1-ylphenyl)methyl]-6-pyrazol-1-ylpyrimidine-4,5-diamine](/img/structure/B7631338.png)

![N-[(2-imidazol-1-ylphenyl)methyl]-4-methylsulfonylaniline](/img/structure/B7631350.png)
![2-(dimethylamino)-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B7631359.png)
![(3,5-dimethyl-1H-pyrrol-2-yl)-[2-(2-hydroxyethyl)piperidin-1-yl]methanone](/img/structure/B7631364.png)
![5-cyclopropyl-N-[(2-imidazol-1-ylphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7631369.png)
![6-[(2-hydroxycyclopentyl)amino]-N-prop-2-ynylpyridine-3-carboxamide](/img/structure/B7631373.png)